molecular formula C11H13Br B13491170 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene

4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene

Cat. No.: B13491170
M. Wt: 225.12 g/mol
InChI Key: BZRUBHBMRKPVBV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features a bromomethyl group at the 4-position and a methyl group at the 7-position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the bromination of 7-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or sodium alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromomethyl-6,7-dimethoxycoumarin
  • 4-Bromobenzyl bromide
  • 2-Bromo-2-(bromomethyl)glutaronitrile

Uniqueness

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern on the indene ring, which imparts distinct reactivity and properties compared to other bromomethyl-substituted compounds. Its structure allows for selective functionalization and diverse applications in various fields .

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13Br/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6H,2-4,7H2,1H3

InChI Key

BZRUBHBMRKPVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1)CBr

Origin of Product

United States

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